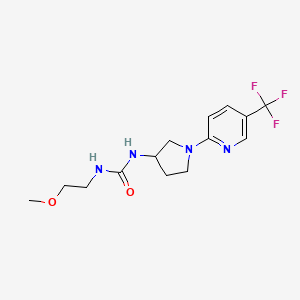

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

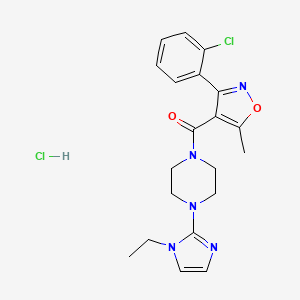

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea, also known as PF-06700841, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various diseases, including cancer and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Supramolecular Approaches and Molecular Sensing

A study by Kwiatkowski et al. (2019) explores the design and preparation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative, investigating their conformational equilibrium and tautomerism. This research reveals the potential of such compounds in molecular sensing through the observed tautomerism controlled by the conformational state, highlighting a kinetic trapping effect that could be leveraged in the development of novel molecular sensors. The study provides insights into how these compounds can associate by triple hydrogen bonding with specific molecules, opening new possibilities in the field of molecular sensing based on conformational and tautomeric shifts (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

Fluorescence and Binding Studies

Jordan et al. (2010) have synthesized fluorescent pyrid-2-yl ureas that exhibit significant shifts in fluorescence upon the addition of strong organic acids. This study demonstrates the compound's ability to serve as sensors through fluorescence response, highlighting their potential in detecting and binding specific organic molecules. The research underscores the utility of such compounds in fluorescence-based sensing applications, where changes in the fluorescence band indicate the binding of the compound to specific acids, providing a pathway for the development of new sensory applications in scientific research (L. Jordan, P. Boyle, A. L. Sargent, W. E. Allen, 2010).

Anticancer and PI3K Inhibition

Wang et al. (2015) discuss the modification of a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against cancer cell lines. The study evaluates these compounds' efficacy as PI3K inhibitors, offering a promising avenue for cancer treatment with reduced toxicity. This research provides a foundation for further exploration of urea derivatives as anticancer agents and their role in inhibiting specific pathways critical to cancer cell proliferation (Xiao-meng Wang, Shuai Mao, Lei Cao, et al., 2015).

Complexation and Unfolding Mechanisms

Corbin et al. (2001) investigate the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This study sheds light on the structural dynamics of these compounds, their ability to form robust hydrogen-bonded assemblies, and their potential uses in creating new materials with designed properties. The findings contribute to the understanding of the complexation-induced unfolding of such compounds, which could be relevant in designing novel materials and understanding molecular interactions (P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001).

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O2/c1-23-7-5-18-13(22)20-11-4-6-21(9-11)12-3-2-10(8-19-12)14(15,16)17/h2-3,8,11H,4-7,9H2,1H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSLEEHIQHQWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)

![2-Benzylsulfanyl-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B2934882.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)

![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)

![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)